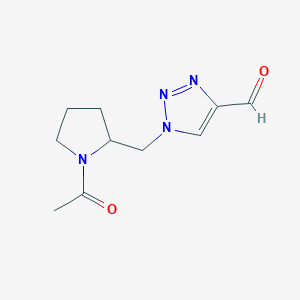

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-[(1-acetylpyrrolidin-2-yl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-8(16)14-4-2-3-10(14)6-13-5-9(7-15)11-12-13/h5,7,10H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCYFEKSDZFUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as those in the pyrrolidine and triazole families. These interactions often involve binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the sphingosine 1-phosphate signaling pathway, which plays a crucial role in cell proliferation, survival, and migration. Additionally, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound has been shown to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the micromolar range. This inhibition is achieved through binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with specific dosages required to achieve significant biochemical and cellular effects. It is crucial to carefully consider dosage when designing experiments and interpreting results, as the compound’s effects can vary significantly with different dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidation and reduction reactions, catalyzed by enzymes such as cytochrome P450. These metabolic pathways can influence the compound’s bioavailability and activity, affecting its overall biochemical and cellular effects. Additionally, the compound can impact metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with specific transporters, such as ATP-binding cassette (ABC) transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and optimizing its use in research and therapeutic applications.

Biological Activity

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The acetylpyrrolidine moiety contributes to its solubility and interaction with biological targets. Understanding the structure is crucial for elucidating its biological activity.

Chemical Formula : CHNO

Molecular Weight : 220.23 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole group can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer and infectious diseases.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds containing triazole structures exhibit antimicrobial properties. Studies have shown that this compound demonstrates effective inhibition against several bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains. The results showed significant activity compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

Study on Anticancer Mechanism

Another investigation explored the mechanism by which the compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and leads to cell cycle arrest at the G0/G1 phase . This indicates a dual mechanism of action that could be exploited in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

- Anti-Cancer Activity: Quinoxaline-triazole hybrids (e.g., IVd in ) with bromophenyl substituents exhibit IC₅₀ values of 3.20–5.29 μM against cancer cell lines. The acetylpyrrolidine group in the target compound may enhance binding to EGFR or other kinases due to its hydrogen-bonding capacity .

- Enzyme Inhibition : Triazole-stilbene derivatives () inhibit cholinesterases. The acetylpyrrolidine moiety could improve blood-brain barrier penetration compared to nitro- or fluorophenyl groups .

Physicochemical Properties

- Solubility : The target compound’s acetylpyrrolidine group likely improves aqueous solubility (similar to piperidine analogs, which are stored at RT in solution ), whereas phenethyl or trifluoroethyl derivatives are more lipophilic .

- Molecular Geometry : Phenyl-substituted analogs (e.g., 1d in ) adopt a "V-shaped" conformation with dihedral angles ~16°, while the pyrrolidine ring in the target compound may enforce a distinct spatial arrangement, affecting intermolecular interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically follows a convergent approach involving:

Step 1: Preparation of the acetylated pyrrolidine intermediate

The starting material is pyrrolidine, which undergoes acetylation at the nitrogen atom to form 1-acetylpyrrolidine. This step is usually performed using acetic anhydride or acetyl chloride under basic or neutral conditions.Step 2: Introduction of the methylene linker

The 2-position of the pyrrolidine ring is functionalized with a bromomethyl or chloromethyl group, generating a 2-(halomethyl)-1-acetylpyrrolidine intermediate. This halomethyl group serves as a handle for subsequent nucleophilic substitution.Step 3: Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition

The halomethyl intermediate is reacted with sodium azide to form the corresponding azidomethyl derivative. Then, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is performed with an alkyne-substituted aldehyde precursor or a protected form thereof to generate the 1,2,3-triazole ring bearing the aldehyde functionality at the 4-position.Step 4: Oxidation to the aldehyde

If the aldehyde is introduced as a hydroxymethyl or methanol substituent on the triazole ring, oxidation methods such as the Collins reagent (CrO3·2Py) or other chromium-based oxidants are employed to convert the primary alcohol to the aldehyde group.

This synthetic route ensures regioselective formation of the 1,2,3-triazole ring and the preservation of the acetyl and pyrrolidine moieties.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acetylation of pyrrolidine | Acetic anhydride or acetyl chloride, base or neutral solvent | Typically performed at room temperature or mild heating |

| 2 | Halomethylation at 2-position of pyrrolidine | Formaldehyde + HCl or paraformaldehyde + halogen source | Generates 2-(halomethyl)-1-acetylpyrrolidine |

| 3 | Azide substitution and CuAAC | Sodium azide, copper(I) catalyst (e.g., CuSO4 + sodium ascorbate), alkyne derivative | Performed in t-BuOH/H2O or ethanol/water mixtures under reflux or room temperature |

| 4 | Oxidation to aldehyde | Collins reagent (CrO3·2Py), or PCC, or Dess–Martin periodinane | Oxidation of hydroxymethyl group to aldehyde |

Representative Synthetic Scheme

Acetylation:

Pyrrolidine + Acetic Anhydride → 1-AcetylpyrrolidineHalomethylation:

1-Acetylpyrrolidine + Paraformaldehyde + HCl → 2-(Chloromethyl)-1-acetylpyrrolidineAzide substitution:

2-(Chloromethyl)-1-acetylpyrrolidine + NaN3 → 2-(Azidomethyl)-1-acetylpyrrolidineCuAAC cycloaddition:

2-(Azidomethyl)-1-acetylpyrrolidine + Terminal alkyne (bearing hydroxymethyl or protected aldehyde group) + Cu(I) catalyst → 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-methanol intermediateOxidation:

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-methanol + Collins reagent → this compound

Notes on Solvent Systems and Purification

- The azide-alkyne cycloaddition is often carried out in mixed solvent systems such as tert-butanol/water or ethanol/water to ensure solubility of both organic and inorganic reagents.

- The copper catalyst is typically generated in situ from copper sulfate and sodium ascorbate.

- Purification of intermediates and final products is commonly achieved by column chromatography using silica gel with gradients of ethyl acetate/hexane or methanol/dichloromethane.

- The aldehyde functionality is sensitive to overoxidation; thus, mild oxidants like Dess–Martin periodinane may be preferred for better selectivity.

Analytical and Characterization Data

-

- The aldehyde proton appears as a distinctive singlet in the $$^{1}H$$ NMR spectrum around δ 8.0–9.0 ppm.

- The triazole proton typically appears around δ 7.5–8.5 ppm.

- The acetyl methyl group shows a singlet near δ 2.0–2.2 ppm.

- The methylene protons linking pyrrolidine and triazole appear as multiplets between δ 3.0–4.0 ppm.

-

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the calculated molecular weight of the aldehyde derivative.

-

- Characteristic aldehyde C=O stretch around 1720 cm$$^{-1}$$.

- N–N stretching of the triazole ring observed in the 1400–1600 cm$$^{-1}$$ region.

Summary Table of Preparation Steps

| Stage | Key Reagents/Conditions | Product/Intermediate | Yield & Purity Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, mild heating | 1-Acetylpyrrolidine | High yield, >90% purity |

| Halomethylation | Paraformaldehyde, HCl | 2-(Halomethyl)-1-acetylpyrrolidine | Moderate yield, requires careful control to avoid overreaction |

| Azide substitution | Sodium azide, DMF or water solvent | 2-(Azidomethyl)-1-acetylpyrrolidine | High yield, >85% purity |

| CuAAC cycloaddition | Terminal alkyne, CuSO4 + sodium ascorbate | Triazole-methanol intermediate | High regioselectivity, 70–90% yield |

| Oxidation to aldehyde | Collins reagent or Dess–Martin periodinane | Final aldehyde compound | Moderate to good yield (60–80%), sensitive to conditions |

Research Findings and Optimization Insights

- The use of copper(I)-catalyzed azide-alkyne cycloaddition ensures regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring, which is critical for obtaining the desired substitution pattern on the triazole ring.

- Oxidation with Collins reagent is effective but requires careful monitoring to avoid overoxidation or decomposition of sensitive groups.

- Alternative oxidants like Dess–Martin periodinane may offer milder conditions and better selectivity.

- Solubility and stability of intermediates can be enhanced by using mixed solvent systems and maintaining inert atmosphere during sensitive steps.

- The final compound’s purity and structural integrity are confirmed by comprehensive spectroscopic analysis including NMR, HRMS, and IR.

Q & A

Q. How to design biological activity studies based on structural analogs?

- Methodological Answer :

- Molecular docking : Map the acetylpyrrolidine group’s interaction with enzyme pockets (e.g., COX-2 for anti-inflammatory activity).

- SAR studies : Modify the triazole ring’s substituents and compare IC₅₀ values against pyrazole derivatives with known antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.